Biotin tosylate -

Biotin tosylate

Catalog Number: EVT-8160066
CAS Number:
Molecular Formula: C17H24N2O4S2
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Biotin is naturally found in various foods including meats, eggs, fish, nuts, and certain vegetables. It can also be synthesized in the laboratory through chemical reactions involving its precursors. Tosyl chloride, on the other hand, is a synthetic reagent used primarily in organic chemistry for sulfonation reactions.

Classification

Biotin tosylate falls under the category of bioconjugates and is classified as a sulfonamide derivative. It is utilized in biochemical applications due to its ability to modify biological molecules for enhanced stability and reactivity.

Synthesis Analysis

Methods

The synthesis of biotin tosylate typically involves the following steps:

  1. Preparation of Biotin Solution: Biotin is dissolved in an appropriate solvent such as dimethylformamide or dichloromethane.
  2. Addition of Tosyl Chloride: Tosyl chloride is added to the biotin solution under an inert atmosphere to prevent moisture interference.
  3. Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.
  4. Purification: After completion, the product is purified using techniques such as column chromatography or recrystallization to isolate biotin tosylate from unreacted materials and by-products.

Technical Details

The reaction mechanism involves nucleophilic attack by the amino group of biotin on the electrophilic sulfur atom of tosyl chloride. This results in the formation of biotin tosylate and hydrochloric acid as a by-product.

Molecular Structure Analysis

Structure

Biotin tosylate retains the core structure of biotin while incorporating a tosyl group (C₆H₅SO₂) at one of its functional sites. The molecular formula for biotin tosylate can be represented as C₁₃H₁₈N₂O₃S.

Data

  • Molecular Weight: Approximately 282.35 g/mol
  • Chemical Structure: The structure consists of a bicyclic ring system typical of biotin, with a sulfonamide group attached.
Chemical Reactions Analysis

Reactions

Biotin tosylate can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles in substitution reactions, making it useful for conjugating with other biomolecules.
  2. Hydrolysis: In aqueous conditions, biotin tosylate can hydrolyze back to biotin and tosyl chloride.
  3. Coupling Reactions: It can participate in coupling reactions with amines or alcohols to form stable amide or ester bonds.

Technical Details

The stability and reactivity of biotin tosylate make it an excellent intermediate for synthesizing more complex bioconjugates used in drug delivery systems or diagnostic assays.

Mechanism of Action

Process

The mechanism of action for biotin tosylate primarily revolves around its role as a reactive intermediate in biochemical reactions:

  1. Conjugation: The sulfonamide group facilitates conjugation with various biomolecules such as proteins or nucleic acids.
  2. Stabilization: By modifying the reactive sites on biomolecules, biotin tosylate enhances their stability and solubility.
  3. Targeting: The biotin moiety allows for targeted delivery within biological systems due to its affinity for avidin or streptavidin.

Data

This mechanism has been utilized extensively in drug development and molecular biology techniques such as affinity purification and targeted drug delivery.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Biotin tosylate typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Biotin tosylate is stable under normal laboratory conditions but should be protected from moisture.
  • Reactivity: Exhibits reactivity typical of sulfonamides; it can participate in nucleophilic substitution reactions readily.

Relevant Data

The melting point and boiling point data are not extensively documented but should be determined experimentally during synthesis.

Applications

Scientific Uses

Biotin tosylate has several significant applications in scientific research:

  1. Bioconjugation: Used to label proteins or peptides for tracking and purification purposes.
  2. Drug Delivery Systems: Its ability to form stable conjugates makes it suitable for developing targeted drug delivery mechanisms.
  3. Diagnostic Tools: Employed in assays that require specific binding interactions, such as enzyme-linked immunosorbent assays (ELISA).
Enzymatic Synthesis and Modification of Biotin Derivatives

Biotinylation Mechanisms in Prokaryotic Systems

Biotin (vitamin B₇) serves as an essential cofactor for carboxylases involved in central metabolic pathways like fatty acid biosynthesis and gluconeogenesis. Prokaryotes employ conserved enzymatic machinery for biotin synthesis and protein biotinylation, though significant evolutionary adaptations exist across bacterial lineages [1]. The de novo biotin biosynthesis pathway initiates with pimeloyl-CoA formation, proceeds through specialized ring assembly steps, and culminates in the attachment of biotin to target proteins—a process tightly regulated to balance metabolic cost and cellular demand [1] [9].

Role of Biotin Protein Ligases (BPLs) in Covalent Attachment

Biotin Protein Ligases (BPLs) are bifunctional enzymes that catalyze biotin activation and its covalent attachment to specific lysine residues within biotin-dependent carboxylases. The reaction occurs via a two-step mechanism:

  • Biotin Activation: BPLs utilize ATP to convert biotin into biotinyl-5′-adenylate (biotinyl-AMP), releasing inorganic pyrophosphate.
  • Transfer to Apo-Proteins: The activated biotin is transferred to the ε-amino group of a conserved lysine in biotin carboxyl carrier proteins (BCCPs) [1] [6].

In bacteria like Escherichia coli and Staphylococcus aureus, BPLs (termed BirA) also function as transcriptional repressors. When complexed with biotinyl-AMP, BirA dimerizes and binds operator sequences within bio operons, suppressing biotin synthesis genes under sufficient biotin conditions [9]. Structural analyses reveal that BirA’s N-terminal winged helix-turn-helix domain mediates DNA binding, while its central domain harbors the catalytic site. Mutational studies show that truncation of the DNA-binding domain disrupts repression without impairing ligase activity—enabling engineered systems for selective biotinylation [6] [9].

Table 1: Functional Domains and Roles of Bacterial Biotin Protein Ligases

DomainFunctionConsequence of Deletion
N-terminal (1–64 aa)DNA binding; allosteric regulationLoss of transcriptional repression
Central domainBiotinyl-AMP synthesis; biotin transferAbolished biotinylation activity
C-terminal domainSubstrate (BCCP) recognitionReduced catalytic efficiency

Evolutionary Divergence of Bacterial Biotin Synthases

Biotin synthase (BioB) catalyzes the terminal step of de novo biotin biosynthesis: the insertion of sulfur into dethiobiotin to form the heterocyclic thiophane ring. This reaction consumes S-adenosylmethionine (SAM) and requires iron-sulfur ([Fe-S]) clusters as sulfur donors [1] [5]. Comparative genomics reveals three evolutionary adaptations in bacterial BioB enzymes:

  • Oxygen Sensitivity: BioB enzymes in anaerobes (e.g., Bacteroides) exhibit structural adaptations to shield [Fe-S] clusters from oxidative degradation.
  • Substrate Channeling: In α-proteobacteria, BioB associates with upstream enzymes (BioF, BioA) to form metabolons, enhancing pathway flux.
  • Alternative Sulfur Donors: Some pathogens (e.g., Mycobacterium tuberculosis) utilize alternate sulfur carriers under host-induced metal limitation [1].

Notably, certain bacteria like Francisella novicida encode both Class I (monofunctional) and Class II (bifunctional) BPLs. Here, the Class II enzyme retains transcriptional regulation but delegates biotinylation to the Class I homolog—highlighting functional partitioning in response to host-specific stress [9].

Table 2: Evolutionary Adaptations of Bacterial Biotin Synthases (BioB)

Bacterial GroupAdaptationPhysiological Implication
ActinobacteriaExtended substrate-binding loopsEnhanced dethiobiotin affinity in low-biotin niches
BacilliFusion with BioD (dethiobiotin synthetase)Substrate channeling
ε-ProteobacteriaCysteine desulfurase recruitment[Fe-S] cluster regeneration during infection

Enzymatic Strategies for Site-Specific Biotinylation

Site-specific biotinylation overcomes the heterogeneity of chemical biotinylation, enabling precise conjugation for applications in nanotechnology, diagnostics, and proteomics. Enzymatic approaches exploit substrate-permissive ligases and polymerases to attach biotin to predefined sites within target molecules [2] [7].

AviTag-Mediated Biotinylation in Recombinant Systems

The AviTag peptide (GLNDIFEAQKIEWHE), a 15-residue motif derived from E. coli BCCP, serves as a minimal substrate for BirA-mediated biotinylation. Key advantages include:

  • Size: <2 kDa versus >10 kDa for full-length BCCP, minimizing steric interference.
  • Specificity: BirA biotinylates only the lysine residue (Lys10) within the tag [7].

In vivo biotinylation involves co-expressing the target protein (AviTag-fused) and BirA in host cells. In vitro systems use purified glutathione-S-transferase-BirA (GST-BirA) fusion proteins, biotin, and ATP to label purified AviTag-proteins in <1 hour. Efficiency exceeds 95% under optimized conditions (pH 8.0, 10 mM Mg²⁺, 50 μM biotin) [7]. AviTag technology enables:

  • Protein Tetramerization: Streptavidin scaffolds assemble biotinylated proteins into tetramers for avidity-enhanced binding (e.g., MHC-peptide tetramers for T-cell detection).
  • Surface Immobilization: Directional coating of biosensors via streptavidin-biotin bridges minimizes denaturation [3] [7].

Table 3: Applications of AviTag-BirA Biotinylation in Protein Engineering

ApplicationDesignBenefit
Nanoscale force probesBiotinylated tips for atomic force microscopyPrecible protein anchoring; force stability
Quantum dot labelingAviTagged antibodies + streptavidin-coated QDsMultiplexed cellular imaging
Chromatin profilingBirA fusion to chromatin-binding proteinsCell-type-specific nuclear isolation

Non-Canonical Poly(A) Polymerases in 3′ Biotinylation

RNA biotinylation typically employs chemical oxidation of 3′ ribose groups—a process damaging to RNA termini. Enzymatic alternatives exploit non-canonical poly(A) polymerases (ncPAPs), such as Schizosaccharomyces pombe Cid1 and E. coli poly(A) polymerase (PAP), to add biotinylated nucleotides:

  • Substrate Flexibility: ncPAPs incorporate N6-biotin-ATP (but not 8-biotin-ATP) into RNA 3′ ends independent of sequence [4] [8].
  • Reaction Efficiency:
  • S. pombe Cid1 adds long biotinylated poly(A) tails (≥50 nt) in 10 minutes at 30°C.
  • E. coli PAP incorporates 1–3 biotin-AMP residues under reduced ATP conditions (0.1 mM), enabling controlled labeling [4].

For RNAs with heterogeneous 3′ ends (e.g., in vitro transcripts), T4 DNA ligase and degenerate splint oligonucleotides enable ligation of biotinylated DNA adapters. Splints complementary to variable 3′ extensions (e.g., 5′-NNN...biotin-3′) achieve >90% ligation efficiency. Alternatively, φ29 DNA polymerase fills in 3′ overhangs using biotin-dUTP while proofreading activity corrects mispaired nucleotides [4] [8].

Figure: Enzymatic RNA Biotinylation Workflows

1. Poly(A) Polymerase Method:  RNA + N6-biotin-ATP → [Cid1/PAP] → RNA-(biotin-AMP)_n  2. Splint Ligation Method:  RNA + 5′-biotinylated DNA + Degenerate splint → [T4 DNA ligase] → RNA:biotin-DNA hybrid  3. Polymerase Fill-in Method:  RNA:DNA hybrid + biotin-dUTP → [φ29 DNA polymerase] → 3′-biotinylated RNA:DNA duplex  

These approaches underpin high-sensitivity RNA pull-down assays and spatial transcriptomics, where precise 3′ biotinylation minimizes steric hindrance during streptavidin capture [4].

Properties

Product Name

Biotin tosylate

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate

Molecular Formula

C17H24N2O4S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1

InChI Key

UDUANLIDXRGFFO-JYJNAYRXSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

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